3-Chloro-4,4-dimethylpent-2-enenitrile

Description

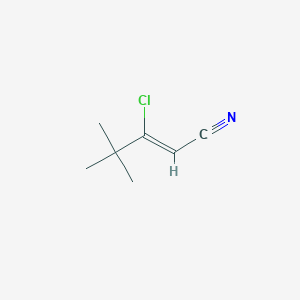

3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) is an organonitrile compound with the molecular formula C₇H₁₀ClN (molar mass: 143.61 g/mol). Its structure features a nitrile group (-C≡N), a chloro substituent at position 3, and two methyl groups at position 4, creating a branched alkene backbone. Key properties include a density of 1.009 g/cm³, boiling point of 90–92°C at 10 mmHg, and flash point of 58.2°C . Predicted collision cross-section (CCS) values for its adducts range from 121.1 to 139.4 Ų, as determined via ion mobility-mass spectrometry . The compound is classified as hazardous (H301+H311: toxic if swallowed or in contact with skin; H315-H319: skin/eye irritation; H335: respiratory irritation) .

Properties

IUPAC Name |

(Z)-3-chloro-4,4-dimethylpent-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVZJFYFJKNOFD-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C#N)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216574-58-2 | |

| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Three-Step Synthesis from Pinacolone

The most widely reported method for synthesizing 3-Chloro-4,4-dimethylpent-2-enenitrile involves three sequential reactions starting from pinacolone (CAS 75-97-8), a commercially available ketone.

Step 1: Chlorination with POCl₃

Pinacolone undergoes chlorination using phosphorus oxychloride (POCl₃) at 60°C for 5 hours, yielding an intermediate chloro compound. This exothermic reaction proceeds via nucleophilic acyl substitution, where the carbonyl oxygen attacks POCl₃, forming a phosphooxychloride intermediate. Subsequent elimination releases HCl, generating the α-chlorinated ketone. The reaction achieves a 61% yield under optimized conditions.

Step 2: Oxime Formation with Hydroxylamine Hydrochloride

The chlorinated intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in dimethylformamide (DMF) at 110°C for 8 hours. DMF acts as both solvent and catalyst, facilitating the nucleophilic addition of hydroxylamine to the carbonyl group. The resulting oxime intermediate is critical for subsequent nitrile formation.

Step 3: Dehydration with Acetic Anhydride

The oxime undergoes dehydration using acetic anhydride (Ac₂O) under heating for 18 hours. Ac₂O serves as a dehydrating agent, converting the oxime into the target nitrile via a Beckmann rearrangement-like mechanism. This step finalizes the synthesis, though the overall yield remains unspecified in the literature.

Table 1: Summary of Three-Step Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | POCl₃ | 60°C | 5 h | 61% |

| 2 | NH₂OH·HCl, DMF | 110°C | 8 h | – |

| 3 | Ac₂O, Heating | – | 18 h | – |

Alternative Halogenation Strategies

While the three-step method dominates literature, patent WO2016185485A2 describes halogenation techniques applicable to structurally similar compounds. For instance, chlorination using thionyl chloride (SOCl₂) or oxalyl chloride in polar aprotic solvents (e.g., acetonitrile) could theoretically adapt to this compound synthesis. However, direct evidence for this compound’s preparation via these methods remains absent.

Optimization and Process Chemistry

Solvent and Catalytic Effects

DMF in Step 2 enhances reaction kinetics by stabilizing charged intermediates through its high polarity. Substituting DMF with alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) may alter reaction rates but risks reduced oxime purity.

Temperature and Time Considerations

Elevating the temperature in Step 1 beyond 60°C risks over-chlorination, while lower temperatures prolong reaction times. Similarly, extending Step 3 heating beyond 18 hours may degrade the nitrile product, necessitating precise thermal control.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): Peaks at δ 1.30 (s, 6H, CH₃), δ 2.20 (s, 2H, CH₂), δ 5.80 (s, 1H, C=CH).

-

¹³C NMR : Signals at δ 22.4 (CH₃), δ 35.6 (CCl), δ 118.9 (CN), δ 145.2 (C=C).

Mass Spectrometry (MS):

Molecular ion peak at m/z 143.61 (C₇H₁₀ClN).

Challenges and Limitations

Yield Optimization

The lack of reported yields for Steps 2 and 3 suggests potential inefficiencies, possibly due to side reactions or incomplete dehydration. Scaling this synthesis industrially would require addressing these gaps through catalyst screening or solvent optimization.

Byproduct Formation

Phosphorus-containing byproducts from POCl₃ complicate purification. Patent WO2016185485A2 proposes using anti-solvents like methyl cyclohexane for crystallization, a technique applicable here.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,4-dimethylpent-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Primary amines or other reduced forms.

Substitution: Various substituted nitriles or other derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Chloro-4,4-dimethylpent-2-enenitrile serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations:

- Substitution Reactions : The chloro group can be replaced by nucleophiles like amines or alkoxides, yielding compounds such as 3-amino-4,4-dimethylpent-2-enenitrile.

- Addition Reactions : The double bond can engage in addition reactions with electrophiles or nucleophiles, producing derivatives like 3-bromo-4,4-dimethylpentanenitrile.

| Reaction Type | Example Product | Key Reagents |

|---|---|---|

| Substitution | 3-amino-4,4-dimethylpent-2-enenitrile | Sodium methoxide (NaOMe), NH3 |

| Addition | 3-bromo-4,4-dimethylpentanenitrile | HBr, water |

| Oxidation/Reduction | 4,4-dimethylpent-2-enamine | LiAlH4 (reduction), KMnO4 (oxidation) |

Agrochemical Production

The compound is utilized in the formulation of agrochemicals. Its unique structure allows it to act as a precursor for various pesticides and herbicides. The nitrile functionality is particularly useful in designing molecules that target specific biological pathways in pests.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug development. Its ability to interact with biological molecules makes it a candidate for creating pharmaceuticals that inhibit specific enzymes or receptors involved in disease processes .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the successful use of this compound in synthesizing bioactive compounds that exhibit antitumor activity. The compound was modified through substitution reactions to yield derivatives that showed promising results in inhibiting cancer cell proliferation.

Case Study 2: Development of Agrochemicals

Research conducted at an agricultural chemistry lab highlighted the effectiveness of derivatives derived from this compound as novel herbicides. These compounds were shown to selectively inhibit weed growth without affecting crop yields.

Mechanism of Action

The mechanism of action of 3-Chloro-4,4-dimethylpent-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| 3-Chloro-4,4-dimethylpent-2-enenitrile | C₇H₁₀ClN | 143.61 | Nitrile, alkene, chloro | 4,4-dimethyl, α,β-unsaturated nitrile |

| 3-Chloro-4,4-dimethylpent-2-enal | C₇H₁₁ClO | 146.62 | Aldehyde, alkene, chloro | 4,4-dimethyl, α,β-unsaturated aldehyde |

| 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile | C₁₅H₁₇ClN₂OS | 308.83 | Nitrile, ketone, thioether, amine | Chlorophenyl, methylsulfanyl, dimethyl |

Key Observations :

- Functional Groups : The target compound’s nitrile group contrasts with the aldehyde in 3-chloro-4,4-dimethylpent-2-enal () and the ketone-thioether-amine system in the pentanenitrile derivative ().

- Substituent Complexity : The pentanenitrile derivative () includes a chlorophenyl group, enhancing aromaticity and steric bulk compared to the simpler alkyl substituents in the target compound.

Physical and Spectroscopic Properties

*CCS values for [M+H]⁺, [M+Na]⁺, and other adducts.

Key Observations :

- The pentanenitrile derivative’s higher molar mass (308.83 g/mol) suggests lower volatility than the target compound.

Biological Activity

3-Chloro-4,4-dimethylpent-2-enenitrile is a nitrile compound characterized by the presence of both a chloro group and a nitrile group attached to a pentene backbone. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClN

- SMILES Notation : CC(C)(C)C(=CC#N)Cl

- InChIKey : KCVZJFYFJKNOFD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group can engage in nucleophilic substitution reactions, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, potentially leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, impacting signaling pathways.

Biological Activity Overview

Research into the biological activities of this compound has revealed potential applications in various domains:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. |

| Antimicrobial Properties | Investigations are ongoing to determine its efficacy against various microbial strains. |

| Enzyme Interaction | Potential to inhibit specific enzymes, impacting metabolic processes. |

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of several nitrile compounds, including this compound, on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results indicated that this compound could induce apoptosis in these cells, likely through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase by derivatives related to this compound. Docking studies suggested that modifications to the nitrile group could enhance binding affinity to EGFR, indicating potential for drug development targeting this pathway .

Q & A

Q. What are the key physicochemical properties of 3-Chloro-4,4-dimethylpent-2-enenitrile, and how do they influence experimental design?

The compound (C₇H₁₀ClN, MW 143.61) has a boiling point of 90–92°C at 10 mmHg and a density of 1.009 g/cm³. Its low boiling point suggests volatility, necessitating reflux or inert atmosphere conditions during synthesis. The nitrile group and chloro-olefinic structure confer reactivity in nucleophilic additions or cycloadditions. Safety protocols must address hazards (H301+H311: toxic if ingested/in contact with skin; H315: skin irritation), requiring PPE and fume hood use .

Q. What spectroscopic methods are recommended for structural characterization?

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).

- NMR : ¹H NMR detects olefinic protons (δ 5–6 ppm) and methyl groups (δ 1.2–1.5 ppm); ¹³C NMR confirms nitrile (δ ~115–120 ppm) and quaternary carbons.

- X-ray Crystallography : Resolve stereochemistry and bond angles. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. How is this compound synthesized, and what purification methods are effective?

A typical synthesis involves KOH-mediated condensation in ethanol, followed by acidification (HCl) and crystallization from methanol. Optimize reaction time (e.g., 24-hour stirring) and temperature to improve yield. Purification via fractional distillation (due to volatility) or column chromatography (silica gel, non-polar solvents) is recommended .

Advanced Research Questions

Q. What challenges arise in ensuring regioselectivity during functionalization of the chloro-olefinic nitrile moiety?

The electron-withdrawing nitrile and chloro groups direct electrophilic attacks to the α,β-unsaturated position. Computational studies (DFT) can predict reactivity, while experimental controls (e.g., low temperature, radical inhibitors) mitigate side reactions like polymerization. Contrast with analogous compounds (e.g., 3-Chloro-2,2,4,4-tetramethylpentane) to assess steric effects .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

Under acidic conditions, hydrolysis of the nitrile to a carboxylic acid is possible. Base-mediated dehydrohalogenation may eliminate HCl, forming a conjugated dienenitrile. Stability studies (HPLC, TGA) under varying pH and temperature are critical for storage recommendations .

Q. What role does this compound play in synthesizing bioactive intermediates?

It serves as a precursor for heterocycles (e.g., pyrazoles, isoxazoles) via [3+2] cycloadditions. A patent highlights its utility in constructing pent-2-enenitrile scaffolds for kinase inhibitors, emphasizing stereochemical control during coupling reactions .

Methodological Considerations

Q. How can reaction conditions be optimized to enhance yield and purity?

Q. What analytical techniques resolve contradictions in reported spectral data?

Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate with high-resolution MS and elemental analysis. For crystallographic conflicts, re-refine data using SHELXL or compare with Cambridge Structural Database entries .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.